Sigma-1 Receptor Affinity Class Benchmark: Cross-Study Inference from the Phenyl Analog BP-Br Establishes Sub-Nanomolar Potency Expectation
The closest structurally characterized analog, [4-(4-bromobenzyl)piperazino](phenyl)methanone (designated BP-Br in the primary literature), demonstrates sigma-1 receptor affinity in the range Ki = 0.43–0.91 nM with sigma-2/sigma-1 subtype selectivity of 52–94-fold (sigma-2 Ki = 40–61 nM), as measured by in vitro competition binding against [¹²⁵I]BP-I in rat brain membranes [1]. By contrast, unsubstituted 1-benzoylpiperazine exhibits Ki > 10,000 nM at sigma receptors, confirming that the 4-bromobenzyl substituent is indispensable for high-affinity engagement [2]. The target compound replaces the phenyl group of BP-Br with a 3-fluorophenyl moiety; in closely related 4-benzylpiperazine sigma-1 ligand series, para-fluoro substitution on the benzyl ring (BP-F analog) retains low nanomolar sigma-1 affinity within the same 0.43–0.91 nM cluster, indicating that mono-fluoro aromatic substitution is well tolerated in this pharmacophore [1]. Users should note: direct sigma-1 Ki data for the target compound itself are not published; this evidence is cross-study comparable and should be verified in the user's assay system.
| Evidence Dimension | Sigma-1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Not directly measured; predicted to fall within low nanomolar range based on analog BP-Br (Ki = 0.43–0.91 nM) and BP-F SAR tolerance |
| Comparator Or Baseline | BP-Br (phenyl analog): Ki σ1 = 0.43–0.91 nM; BP-F (4-fluorobenzyl analog): Ki σ1 within 0.43–0.91 nM cluster; 1-benzoylpiperazine (no bromobenzyl): Ki σ1 > 10,000 nM |
| Quantified Difference | ~10,000-fold affinity gain conferred by 4-bromobenzyl substitution vs. unsubstituted benzoylpiperazine; 3-fluoro modification on benzoyl ring not expected to degrade sigma-1 affinity based on BP-F SAR precedent |
| Conditions | In vitro competition binding assay; [¹²⁵I]BP-I radioligand; rat brain membrane homogenates; sigma-1 vs. sigma-2 subtype discrimination (Li et al., 2011) |
Why This Matters
For procurement decisions in sigma receptor-focused CNS programs, this compound offers the critical 4-bromobenzyl pharmacophore validated for sub-nanomolar sigma-1 engagement, while the 3-fluorobenzoyl moiety provides a distinct vector for further SAR exploration not available from the des-fluoro phenyl analog.
- [1] Li ZJ, Ren HY, Cui MC, et al. Synthesis and biological evaluation of novel 4-benzylpiperazine ligands for sigma-1 receptor imaging. Bioorganic & Medicinal Chemistry. 2011;19(9):2911-2917. doi:10.1016/j.bmc.2011.03.037. PMID: 21481592 View Source
- [2] Nahas RI, Lever JR, Lever SZ. Is a Nitrogen Atom an Important Pharmacophoric Element in Sigma Ligand Binding? Bioorganic & Medicinal Chemistry Letters. 2000;10(16):1793-1795. doi:10.1016/S0960-894X(00)00349-8 View Source
